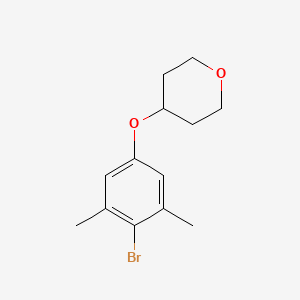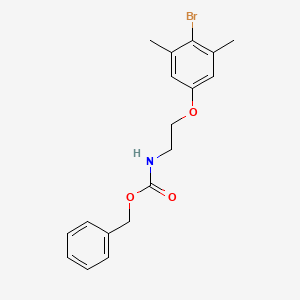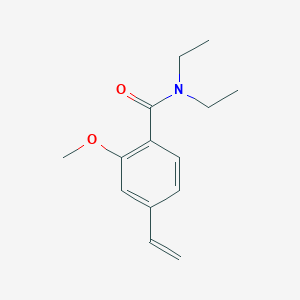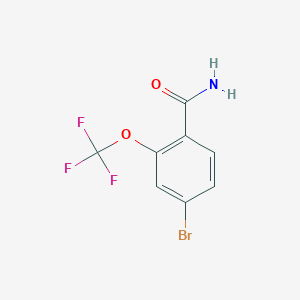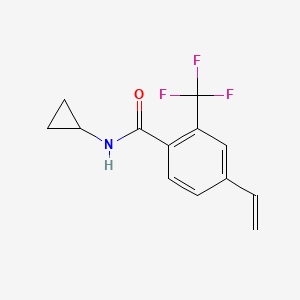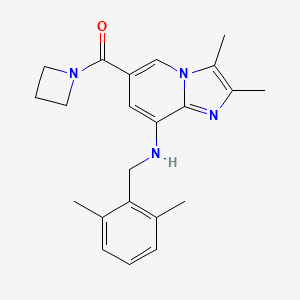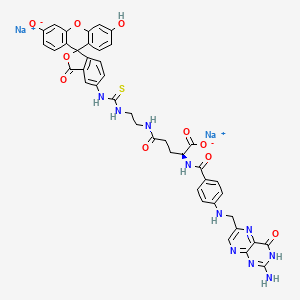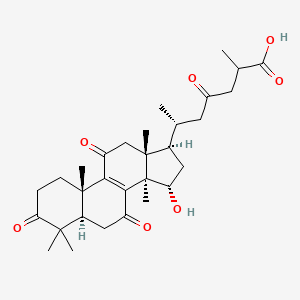
XL388-C2-amide-PEG9-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL388-C2-amide-PEG9-NH2 (hydrochloride) is a chemical compound used as an intermediate in the synthesis of C26-linked rapamycin analogs . This compound is characterized by its molecular formula C43H63ClFN5O13S and a molecular weight of 944.50 g/mol . It is typically used in scientific research and pharmaceutical applications.
Métodos De Preparación
The synthesis of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves several steps, including the formation of the amide bond and the attachment of the polyethylene glycol (PEG) chain. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . The compound is usually stored at 4°C in a sealed container to prevent moisture absorption .
Análisis De Reacciones Químicas
XL388-C2-amide-PEG9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
XL388-C2-amide-PEG9-NH2 (hydrochloride) is primarily used in the synthesis of rapamycin analogs, which are important in cancer research and treatment . These analogs have shown potential in inhibiting the growth of cancer cells and are being studied for their therapeutic applications . Additionally, this compound is used in the development of targeted drug delivery systems due to its ability to form stable conjugates with various therapeutic agents .
Mecanismo De Acción
The mechanism of action of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves its role as an intermediate in the synthesis of rapamycin analogs. These analogs target the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting this pathway, the rapamycin analogs can effectively reduce the growth of cancer cells .
Comparación Con Compuestos Similares
XL388-C2-amide-PEG9-NH2 (hydrochloride) is unique due to its specific structure and role in the synthesis of C26-linked rapamycin analogs . Similar compounds include:
XL388-C2-amide-PEG9-NH2 (trifluoroacetate): Another form of the compound used in similar applications.
Rapamycin analogs: These compounds share a similar mechanism of action but differ in their specific chemical structures and therapeutic applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62FN5O13S.ClH/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADRLSBVSNXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClFN5O13S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


